molecular formula C6H4BrF3N2O2 B1288396 [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006319-26-1

[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1288396
CAS No.: 1006319-26-1
M. Wt: 273.01 g/mol
InChI Key: QQMGWXGYXKPKSH-UHFFFAOYSA-N
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Description

[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if in contact with skin . If inhaled and breathing becomes difficult, it is advised to remove to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Mode of Action

The mode of action of this compound is also not well-understood at this time. It’s possible that the compound could interact with its targets through covalent bonding, given the presence of the acetic acid moiety. The bromine and trifluoromethyl groups could also play a role in its interactions with targets, potentially enhancing the compound’s binding affinity or selectivity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially be involved in pathways related to the metabolism of pyrazoles or acetic acid derivatives. This is purely speculative and would need to be confirmed through experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or a similar compound.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the pyrazole ring, which can be achieved through various organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(trifluoromethyl)benzoic acid
  • 3-bromo-4-(trifluoromethyl)benzoic acid
  • 4-bromo-3-(trifluoromethyl)phenylacetic acid

Uniqueness

Compared to similar compounds, [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGWXGYXKPKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213606
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-26-1
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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